2-(4-Fluoro-2-methoxy-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
This compound belongs to the pinacol boronic ester family, characterized by a dioxaborolane core (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) attached to a substituted phenyl ring. Key substituents include a 4-fluoro, 2-methoxy, and 5-nitro group.
Properties
Molecular Formula |
C13H17BFNO5 |
|---|---|
Molecular Weight |
297.09 g/mol |
IUPAC Name |
2-(4-fluoro-2-methoxy-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C13H17BFNO5/c1-12(2)13(3,4)21-14(20-12)8-6-10(16(17)18)9(15)7-11(8)19-5/h6-7H,1-5H3 |
InChI Key |
HPUMGEPEXLJMTG-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2OC)F)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Substituted Nitrofluoromethoxyphenyl Precursor
The starting aromatic amine or halide precursor, such as 4-fluoro-2-methoxy-5-nitroaniline , is typically prepared or procured. This compound can be synthesized or modified through nitration, fluorination, and methoxylation steps, often involving:
- Nitration of fluorinated anisole derivatives.
- Selective fluorination and methoxylation under controlled conditions.
- Purification by column chromatography or recrystallization.
| Yield | Reaction Conditions | Notes |
|---|---|---|
| ~70% | Toluene-4-sulfonic acid, pentan-1-ol, 115°C, 5 h | Used for coupling with amines or further functionalization |
| ~70% | CuBr2, tert-butyl nitrite, acetonitrile, 50°C, 2.5 h, inert atmosphere | For bromination of aromatic amines to form aryl bromides as intermediates |
These steps provide the nitro-substituted fluoromethoxy aromatic ring necessary for subsequent borylation.
Formation of the Boronate Ester Moiety
The critical step is the introduction of the pinacol boronate ester group onto the aromatic ring. This is commonly achieved by:
- Miyaura Borylation: Palladium-catalyzed coupling of aryl halides (e.g., aryl bromides or chlorides) with bis(pinacolato)diboron.
- Direct Borylation: Using pinacol and trimethyl borate under reflux conditions to form the dioxaborolane ring.
Typical Procedure for Pinacol Boronate Ester Formation:
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1 | Aryl halide (e.g., 4-fluoro-2-methoxy-5-nitroaryl bromide), bis(pinacolato)diboron, Pd catalyst (e.g., PdCl2(dppf)), base (K3PO4), solvent (MeCN), 80-100°C, inert atmosphere | Formation of arylboronate ester |
| 2 | Purification by column chromatography | Isolated pure boronate ester |
Alternatively, the synthesis of the pinacol boronate ester itself (the dioxaborolane ring) can be performed by refluxing pinacol with trimethyl borate under nitrogen atmosphere for 6 hours, yielding 2-methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in 90% yield.
Representative Synthetic Route Summary
| Step | Reaction | Conditions | Yield | Notes |
|---|---|---|---|---|
| 1 | Preparation of 4-fluoro-2-methoxy-5-nitroaniline | Nitration, fluorination, methoxylation | ~70% | Purification by chromatography |
| 2 | Conversion to aryl bromide (if needed) | CuBr2, tert-butyl nitrite, acetonitrile, 50°C, inert atmosphere | ~70% | Bromination for borylation precursor |
| 3 | Miyaura borylation | Pd catalyst, bis(pinacolato)diboron, base, MeCN, 80-100°C | 80-90% | Formation of boronate ester |
| 4 | Purification | Column chromatography | - | Final product isolation |
Detailed Research Findings and Analysis
Catalysts and Ligands: Palladium complexes such as PdCl2(dppf)·CH2Cl2 are effective catalysts for borylation, often used with bases like potassium phosphate and phase transfer agents (e.g., tetrabutylammonium bromide) to enhance reaction rates and yields.
Reaction Atmosphere: Inert atmosphere (nitrogen or argon) is critical to prevent oxidation of sensitive boronate intermediates.
Solvent Choice: Polar aprotic solvents such as acetonitrile or dimethylformamide (DMF) are preferred for solubility and reaction efficiency.
Temperature and Time: Typical borylation reactions proceed at 80-100°C for 2-6 hours, balancing conversion and minimizing side reactions.
Purification: Flash column chromatography using silica gel with gradients of methanol in dichloromethane or ethyl acetate/petroleum ether mixtures is standard for isolating pure boronate esters.
Data Table: Summary of Preparation Conditions and Yields
| Compound/Step | Reagents & Catalysts | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 4-Fluoro-2-methoxy-5-nitroaniline synthesis | Toluene-4-sulfonic acid | Pentan-1-ol | 115 | 5 | 70 | Nitration and substitution |
| Aryl bromide formation | CuBr2, tert-butyl nitrite | Acetonitrile | 50 | 2.5 | 69.6 | Bromination under inert atmosphere |
| Miyaura borylation | PdCl2(dppf), bis(pinacolato)diboron, K3PO4 | MeCN | 80-100 | 2-6 | 80-90 | Formation of boronate ester |
| Pinacol boronate ester synthesis | Pinacol, trimethyl borate | N2 atmosphere | Reflux (~110) | 6 | 90 | Preparation of dioxaborolane ring |
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluoro-2-methoxy-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions.
Substitution: The fluoro group can be substituted with nucleophiles such as amines or thiols.
Coupling Reactions: The boronic ester group is highly reactive in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Coupling Reactions: Aryl halides with palladium catalysts and a base like potassium carbonate.
Major Products Formed
Reduction: 4-Fluoro-2-methoxy-5-aminophenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Coupling: Biaryl compounds with diverse functional groups.
Scientific Research Applications
Medicinal Chemistry
One of the primary applications of this compound is in the field of medicinal chemistry. It serves as an intermediate in the synthesis of various pharmaceutical agents. The nitrophenyl moiety is particularly significant for its role in enhancing biological activity and selectivity towards specific biological targets.
Case Study: Anticancer Agents
Research has shown that derivatives of this compound exhibit potent anticancer activity. For instance, compounds derived from 4-fluoro-2-methoxy-5-nitrophenyl have been investigated for their ability to inhibit tumor growth by targeting specific signaling pathways involved in cancer proliferation .
Organic Synthesis
The compound is also utilized as a reagent in organic synthesis. Its boron-containing structure allows it to participate in various reactions such as Suzuki coupling reactions, which are essential for forming carbon-carbon bonds.
Table 1: Summary of Organic Reactions Involving the Compound
Materials Science
In materials science, the compound's unique properties make it suitable for developing new materials with specific functionalities. Its incorporation into polymers can enhance thermal stability and mechanical properties.
Case Study: Polymer Development
Studies have demonstrated that incorporating boron compounds into polymer matrices can improve their thermal and mechanical performance, making them suitable for high-performance applications .
Environmental Chemistry
The compound has potential applications in environmental chemistry, particularly in the area of pollutant degradation. Its ability to form stable complexes with heavy metals suggests it could be used in remediation processes.
Mechanism of Action
The mechanism of action of 2-(4-Fluoro-2-methoxy-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its role as a boronic ester in coupling reactions. The boron atom forms a transient complex with palladium, facilitating the transfer of the aryl group to the coupling partner. This process involves:
Molecular Targets: Palladium catalysts and aryl halides.
Pathways: Formation of a palladium-boron complex, followed by transmetallation and reductive elimination to form the coupled product.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The table below compares the target compound with structurally similar dioxaborolane derivatives:
*Estimated based on structural similarity to CAS 1218791-09-3 .
Key Observations :
- Nitro Position : The target’s 5-nitro group (vs. 3-nitro in CAS 1218791-09-3) enhances ortho/para-directed reactivity in coupling reactions .
- Fluorine Addition: The 4-fluoro substituent increases lipophilicity and metabolic stability compared to non-fluorinated analogs (e.g., CAS 677746-34-8), making it favorable for drug design .
- Methoxy vs. Methyl : The 2-methoxy group in the target compound provides stronger electron-donating effects than 2-methyl (CAS 957062-84-9), balancing the electron-withdrawing nitro group for optimized reactivity .
Reactivity in Cross-Coupling Reactions
- Electron-Withdrawing Effects : The nitro group deactivates the aryl ring, slowing transmetalation in Suzuki reactions compared to electron-rich analogs like 2-(thiophen-2-yl)-dioxaborolane (used in OLED materials) .
- Steric Effects : The 2-methoxy group creates mild steric hindrance, reducing reactivity relative to smaller substituents (e.g., 2-fluoro) but improving selectivity .
Biological Activity
The compound 2-(4-Fluoro-2-methoxy-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
- Chemical Name : 2-(4-Fluoro-2-methoxy-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Molecular Formula : C13H16BNO5F
- Molecular Weight : 293.08 g/mol
- CAS Number : 1421372-94-2
Synthesis
The synthesis of this compound typically involves the reaction of 4-fluoro-2-methoxy-5-nitroaniline with boron reagents under controlled conditions. The dioxaborolane structure is formed through a series of condensation reactions that incorporate boron into the organic framework.
Anticancer Properties
Recent studies have indicated that compounds similar to 2-(4-Fluoro-2-methoxy-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exhibit significant anticancer activity. Specifically:
- Mechanism of Action : The compound acts as an inhibitor of certain kinases involved in cancer cell proliferation. It has shown efficacy against non-small cell lung cancer (NSCLC) by targeting mutated forms of the epidermal growth factor receptor (EGFR), such as the L858R and T790M mutants .
- In Vitro Studies : In vitro assays demonstrated that the compound inhibits cell growth in various cancer cell lines at low micromolar concentrations. For instance, it has been reported to achieve IC50 values in the range of 0.1 to 1 µM against NSCLC cells .
- In Vivo Efficacy : Animal model studies have shown promising results where treatment with this compound led to significant tumor reduction compared to control groups .
Other Biological Activities
Besides its anticancer properties, this compound has been investigated for other biological activities:
- Anti-inflammatory Effects : Preliminary studies suggest that it may modulate inflammatory pathways by inhibiting nitric oxide synthase (NOS) activity .
- Antimicrobial Activity : Some derivatives of related compounds have shown antimicrobial properties against various bacterial strains, indicating potential for further exploration in this area .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C13H16BNO5F |
| Molecular Weight | 293.08 g/mol |
| CAS Number | 1421372-94-2 |
| Anticancer Activity | IC50 = 0.1 - 1 µM |
| Targeted Cancer Types | Non-small cell lung cancer |
| Mechanism of Action | EGFR kinase inhibition |
| Other Activities | Anti-inflammatory, Antimicrobial |
Case Studies
- Study on NSCLC Treatment : A recent clinical study highlighted the effectiveness of a similar dioxaborolane derivative in treating patients with advanced NSCLC. Patients exhibited improved overall survival rates and reduced tumor burden after treatment .
- Mechanistic Insights : Research published in Journal of Medicinal Chemistry detailed the binding interactions between the compound and EGFR mutants. The study utilized X-ray crystallography to elucidate how structural modifications enhance binding affinity and selectivity against mutant forms .
Q & A
Q. Table 1: Representative Reaction Conditions
| Parameter | Optimal Range |
|---|---|
| Catalyst Loading | 0.5–2 mol% Pd |
| Solvent | THF:H₂O (1:1) |
| Temperature | 80–90°C |
| Reaction Time | 12–24 hours |
Advanced: How do electronic effects of the nitro and fluoro substituents influence reactivity in cross-coupling reactions?
Methodological Answer:
The nitro group (-NO₂) is a strong electron-withdrawing group (EWG) that activates the phenyl ring for nucleophilic substitution but may destabilize intermediates. The fluoro group (-F) exerts an inductive electron-withdrawing effect, enhancing boronic ester stability.
- Mechanistic Insight : Density Functional Theory (DFT) studies can model charge distribution at the boron center, revealing how EWGs affect transmetallation rates .
- Experimental Validation : Compare coupling rates with analogs (e.g., methoxy or methyl substituents) using kinetic profiling .
Key Consideration : Nitro groups may require protection (e.g., reduction to NH₂ followed by re-oxidation) in multi-step syntheses to avoid side reactions .
Basic: What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- ¹¹B NMR : Confirm boronic ester formation (δ ≈ 30–35 ppm) and monitor hydrolysis .
- ¹⁹F NMR : Identify fluorine environment (δ ≈ -110 to -120 ppm for aromatic F) .
- X-ray Crystallography : Resolve molecular geometry and confirm substituent positions (e.g., C–B bond length ≈ 1.56 Å) .
- IR Spectroscopy : Detect NO₂ asymmetric stretching (~1520 cm⁻¹) and B–O vibrations (~1350 cm⁻¹) .
Q. Table 2: Spectroscopic Signatures
| Technique | Key Peaks/Features |
|---|---|
| ¹¹B NMR | δ 30–35 ppm (boronic ester) |
| ¹⁹F NMR | δ -110 to -120 ppm (aromatic F) |
| X-ray | C–B bond: ~1.56 Å |
Advanced: How can computational methods resolve contradictory reactivity data in nitro-containing boronic esters?
Methodological Answer:
Contradictions in reported reactivity (e.g., coupling efficiency) may arise from isomerism or solvent effects.
- Molecular Dynamics (MD) Simulations : Model solvent interactions (e.g., THF vs. DMSO) to predict boronic ester stability .
- DFT Calculations : Compare transition-state energies for different substituent configurations (e.g., ortho vs. para nitro placement) .
- Experimental Cross-Validation : Synthesize isomers (e.g., 4-fluoro-3-nitro vs. 5-nitro derivatives) and compare reaction outcomes .
Case Study : lists conflicting CAS numbers (425378-68-3 vs. 2488604-79-9), suggesting potential isomerism. Computational modeling can clarify structural differences .
Basic: What are the best practices for handling nitro group instability during storage?
Methodological Answer:
- Storage Conditions : Store under argon at -20°C in amber vials to prevent photodegradation .
- Stabilization Additives : Add 1–5 wt% anhydrous MgSO₄ to absorb moisture and inhibit hydrolysis .
- Purity Monitoring : Conduct periodic HPLC analysis (C18 column, acetonitrile/water mobile phase) to detect decomposition products .
Advanced: How to design experiments linking this compound’s reactivity to theoretical frameworks in organoboron chemistry?
Methodological Answer:
- Theoretical Framework : Apply the Curved Arrow Formalism to predict reaction pathways (e.g., boron-to-palladium transmetallation) .
- Hypothesis Testing : Compare experimental coupling yields with computational predictions (e.g., Hammett σ values for substituent effects) .
- Data Interpretation : Use multivariate regression to correlate reaction variables (e.g., solvent polarity, base strength) with outcomes .
Example : ’s X-ray data validates steric effects from tetramethyl dioxaborolane, aligning with DFT-predicted transition states .
Basic: What are common pitfalls in analyzing NMR spectra of fluorinated boronic esters?
Methodological Answer:
- ¹⁹F Signal Splitting : Fluorine coupling with adjacent protons (e.g., ³JHF) can complicate integration. Use decoupling experiments or 2D ¹H-¹⁹F HOESY .
- Boron Quadrupolar Broadening : Low-resolution ¹¹B NMR may obscure peaks. Use high-field instruments (≥400 MHz) or trimethyl borate as an internal standard .
Advanced: How to address discrepancies in reported CAS numbers for structurally similar derivatives?
Methodological Answer:
- Structural Elucidation : Use HRMS and X-ray crystallography to differentiate isomers (e.g., 4-fluoro-5-nitro vs. 5-fluoro-4-nitro) .
- Database Cross-Referencing : Verify entries in PubChem and Reaxys, prioritizing peer-reviewed sources over vendor catalogs .
Example : lists CAS 425378-68-3 (2-fluoro-5-nitrophenyl) vs. 2488604-79-9 (4-fluoro-5-nitrophenyl), indicating positional isomerism .
Basic: What safety protocols are critical when working with nitroaromatic boronic esters?
Methodological Answer:
- Explosivity Risk Assessment : Perform small-scale thermal stability tests (DSC/TGA) before scaling up .
- Ventilation : Use fume hoods with HEPA filters to capture nitro compound dust .
- Emergency Procedures : Neutralize spills with 10% aqueous NaHCO₃ and adsorbent materials (e.g., vermiculite) .
Advanced: How can this compound be applied in materials science for functional polymer synthesis?
Methodological Answer:
- Conjugated Polymers : Incorporate into poly(arylene boronate) backbones via Suzuki coupling for optoelectronic materials .
- Post-Polymerization Modification : Exploit boronic ester dynamic covalent chemistry for self-healing hydrogels .
- Quality Control : Monitor degree of polymerization (DP) via GPC and UV-Vis spectroscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
